rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid
Description
rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid is a chiral compound featuring a 1,4-dioxane ring substituted at positions 2 and 5 with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety, respectively. The "rac" designation indicates a racemic mixture of enantiomers.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2R,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-4-7-5-17-8(6-16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
QIEOAIUONKDNAA-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CO[C@H](CO1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COC(CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid generally involves the following key steps:
- Formation of the 1,4-dioxane ring system with appropriate substitution.
- Introduction of the amino methyl group protected by the tert-butoxycarbonyl (Boc) group.
- Installation of the carboxylic acid moiety.
- Purification and resolution steps if enantiomeric purity is desired.
Key Reaction Steps and Conditions
Boc Protection of Amino Group
The amino group is protected using tert-butoxycarbonyl (Boc) protection, typically by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step ensures stability of the amino functionality during subsequent synthetic transformations.
Formation of the 1,4-Dioxane Ring
The 1,4-dioxane ring is often constructed via cyclization reactions involving diols and appropriate electrophiles. Solvents such as 1,4-dioxane itself, tetrahydrofuran (THF), or dichloromethane (CH2Cl2) are commonly used. Reaction temperatures range from 0 °C to 60 °C depending on the specific reagents and catalysts employed.
Carboxylic Acid Installation
Carboxylic acid functionality is introduced either by direct hydrolysis of ester precursors or by coupling reactions involving carboxylic acid derivatives. Hydrolysis is typically performed using bases such as sodium hydroxide (NaOH) in aqueous ethanol or mixtures of water and organic solvents like methanol or 1,4-dioxane. Preferred hydrolysis conditions include NaOH in EtOH/H2O at room temperature or slightly elevated temperatures for 1 to 72 hours to ensure complete conversion.
Amide Coupling and Activation
Coupling reactions to form amide bonds involve activation of carboxylic acids using coupling reagents such as BOP, BOP-Cl, TBTU, or EDCI in the presence of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). These reactions are typically carried out in solvents such as dimethylformamide (DMF), THF, or dichloromethane at temperatures from 0 °C to 50 °C over 1 to 72 hours.
Representative Preparation Procedure
A patented procedure (WO2006114401A2) outlines the preparation of similar cyclic amine derivatives, which can be adapted for the synthesis of the target compound:
Starting Material Preparation : The amino precursor is reacted with Boc2O in the presence of a base (e.g., TEA) in THF or dichloromethane at 0 to 25 °C to afford the Boc-protected intermediate.
Cyclization : The Boc-protected intermediate is subjected to cyclization conditions in 1,4-dioxane or THF at temperatures between 0 °C and 60 °C for 1 to 72 hours under an inert atmosphere (argon) to form the 1,4-dioxane ring.
Carboxylic Acid Formation : The cyclized ester intermediate is hydrolyzed using NaOH in a mixture of ethanol and water at room temperature or slightly elevated temperature until complete conversion to the carboxylic acid is achieved.
Purification : The product is purified by extraction, crystallization, or chromatographic methods to yield rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid in high purity.
Data Table: Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, TEA | THF, CH2Cl2 | 0 to 25 | 1-4 hours | Inert atmosphere preferred |
| Cyclization | Intermediate, base or acid catalyst | 1,4-Dioxane, THF | 0 to 60 | 1-72 hours | Argon atmosphere recommended |
| Ester Hydrolysis | NaOH (or KOH), EtOH/H2O | EtOH/H2O mixture | 20 to 50 | 1-72 hours | Complete hydrolysis required |
| Amide Coupling (if needed) | BOP, DIPEA, DMF | DMF | 0 to 50 | 1-72 hours | For further functionalization |
Alternative Synthetic Routes
Literature reports alternative approaches such as:
- Use of sulfonyl chloride intermediates reacted in solvents like THF or dichloromethane with organic bases (TEA or DIPEA) under argon atmosphere at 0 to 50 °C.
- Activation of carboxylic acids with amide coupling reagents followed by selective hydrolysis and cyclization steps.
- Resolution of racemic mixtures via salt formation and recrystallization using chiral amines, although this is more common for related pyrimidinyl cyclopropane carboxylic acids than for the dioxane derivative.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The dioxane ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives at the Boc-protected amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable intermediate in peptide synthesis .
Biology
In biological research, the compound can be used to study the effects of Boc-protected amino acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug precursor. The Boc-protected amino group can be deprotected under mild conditions to yield the free amine, which can then be further modified to produce pharmacologically active compounds .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in a variety of chemical reactions. The dioxane ring and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Below, we compare the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and research findings.
Structural and Functional Group Analysis
Table 1: Key Features of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic Acid and Analogs
*Calculated based on structural analysis.
Physicochemical and Functional Differences
Target vs. 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid: The benzene ring in the latter enhances aromatic interactions but reduces metabolic stability compared to the dioxane ring . Melting point (150–151°C for the benzoic acid) suggests higher crystallinity than the dioxane analog, likely due to π-stacking .
Target vs. 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate: The linear chain and halogen substituents (F, I) in the latter increase molecular weight (407.20 vs.
Target vs. Bicyclo[2.2.1]heptane Analog: The bicyclic structure offers greater rigidity, which may improve binding specificity but complicates synthesis (note: discontinued status suggests scalability or stability issues) .
Target vs. Pyrrolidine Derivative :
- The trifluoroacetyl group in the pyrrolidine compound is a stronger electron-withdrawing group than Boc, increasing acidity of adjacent protons and altering reactivity .
Target vs. Piperidine Analog: The hydroxyl group in the piperidine derivative enhances hydrogen-bonding capacity, whereas the Boc-aminomethyl group in the target improves steric protection of the amine .
Biological Activity
rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid is a synthetic organic compound notable for its unique structural features, including a dioxane ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in relation to enzyme interactions and pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 261 Da. Its structure includes:
- A dioxane ring that contributes to its stability.
- An aminomethyl substituent which enhances its reactivity through hydrogen bonding and electrostatic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₆ |
| Molecular Weight | 261 Da |
| LogP | 0.35 |
| Polar Surface Area (Ų) | 94 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Biological Activity
The biological activity of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group facilitates critical interactions that can modulate enzymatic activity or receptor function, potentially leading to various pharmacological effects.
- Enzyme Interaction : The compound has been shown to engage with enzymes through hydrogen bonding and hydrophobic interactions, which may influence enzymatic pathways.
- Receptor Modulation : Its structural components allow it to act as a modulator of receptor activity, potentially impacting signaling pathways within cells.
Case Studies
Several studies have explored the biological implications of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid:
- Inhibition Studies : Research indicates that this compound can inhibit specific enzyme activities at varying concentrations. For instance, at concentrations around 50 μM, it demonstrated significant inhibition in hemolysis assays.
- Pharmacological Effects : In vivo studies have reported that this compound exhibits anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Aminotetrahydrofuran-3-carboxylic acid | Tetrahydrofuran ring | Potential use in drug development due to unique structure |
| 5-Aminomethyl-1,4-dioxane-2-carboxylic acid | Dioxane ring without tert-butoxy group | Simpler structure may lead to different reactivity patterns |
| 3-Aminomethyl-2-pyrrolidinone | Pyrrolidine ring structure | Different ring system may affect biological interactions |
Q & A
Q. What are the optimal synthetic routes for rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection and cyclization. For the Boc-protected amino group, use tert-butoxycarbonyl anhydride (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) at 0–25°C . The 1,4-dioxane ring formation may require acid-catalyzed cyclization (e.g., p-TsOH) or Mitsunobu conditions (DIAD, PPh₃) for stereocontrol .
- Key Steps :
Introduce the Boc group to the amine precursor.
Cyclize using stereospecific conditions (e.g., chiral catalysts for enantiomeric purity).
Purify via silica gel chromatography (hexane/EtOAc gradients) or recrystallization .
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using ¹H/¹³C NMR (e.g., NOESY for spatial correlations) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm backbone structure. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) via ESI-TOF or MALDI .
- HPLC : Chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric excess (≥98% purity required for pharmacological studies) .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹) .
Q. How does pH and temperature affect the stability of the Boc-protected amine and carboxylic acid groups?
- Methodological Answer :
- Boc Group Stability : Susceptible to acidic hydrolysis (pH < 3). Under neutral/basic conditions (pH 7–9), stable for >72 hours at 25°C .
- Carboxylic Acid Stability : Forms salts in basic media; store as a free acid at −20°C in anhydrous DMSO or MeOH .
- Critical Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2.0, 37°C | Boc deprotection in 2 hours (HPLC) | |
| pH 7.4, 4°C | Stable for 1 week (NMR) | |
| Aqueous solution | Hydrolysis after 48 hours (LC-MS) |
Q. What purification strategies resolve byproducts from cyclization or Boc-deprotection?
- Methodological Answer :
- Byproduct Removal : Use gradient elution (e.g., 10–50% EtOAc in hexane) on silica gel to separate unreacted precursors .
- Acidic Impurities : Neutralize with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄ .
- Chiral Resolution : Employ preparative chiral HPLC (e.g., amylose-based columns) for enantiomeric separation .
Advanced Questions
Q. How does the stereochemistry at C2 and C5 influence this compound’s conformational dynamics and biological interactions?
- Methodological Answer :
- Conformational Analysis : Use density functional theory (DFT) to model low-energy conformers. Compare with NOESY data to validate intramolecular H-bonding (e.g., between the carboxylic acid and dioxane oxygen) .
- Biological Relevance : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes with chiral active sites) .
Q. What computational methods predict the reactivity of the carboxylic acid and Boc-protected amine in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Reactivity Modeling : Apply frontier molecular orbital (FMO) theory to calculate Fukui indices for electrophilic/nucleophilic sites .
- Solvent Effects : Simulate reaction pathways (e.g., SN2 mechanisms) using polarizable continuum models (PCM) in Gaussian .
- Validation : Cross-check with experimental kinetics (e.g., rate constants for Boc deprotection under varying conditions) .
Q. Which advanced analytical techniques detect trace impurities (e.g., diastereomers, oxidation byproducts) in this compound?
- Methodological Answer :
- LC-MS/MS : Quantify impurities at ppm levels using MRM transitions (e.g., m/z 300→154 for oxidation products) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
- Solid-State NMR : Detect amorphous impurities in bulk samples .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Modification Strategies :
Replace the 1,4-dioxane ring with morpholine (improves solubility) .
Substitute the Boc group with acyloxymethyl esters (enhances metabolic stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
